molecular formula C14H19NO3 B5833646 1-(2,4-dimethoxybenzoyl)piperidine

1-(2,4-dimethoxybenzoyl)piperidine

Cat. No. B5833646
M. Wt: 249.30 g/mol
InChI Key: MCQBYHWBORIRFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethoxybenzoyl)piperidine, also known as DMBP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. DMBP is a piperidine derivative that has been synthesized through various methods and has shown promising results in scientific research.

Mechanism of Action

1-(2,4-dimethoxybenzoyl)piperidine has been shown to react with ROS, leading to the formation of a fluorescent adduct. This reaction allows for the detection of ROS in living cells, providing valuable information about oxidative stress and its role in various diseases. Additionally, 1-(2,4-dimethoxybenzoyl)piperidine has been shown to inhibit the growth of certain bacteria, suggesting that it may work by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
1-(2,4-dimethoxybenzoyl)piperidine has been shown to have a low toxicity profile, making it a potentially safe compound for use in scientific research. It has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases. Additionally, 1-(2,4-dimethoxybenzoyl)piperidine has been shown to have antibacterial properties, suggesting that it may be useful in the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2,4-dimethoxybenzoyl)piperidine is its ability to detect ROS in living cells, providing valuable information about oxidative stress and its role in various diseases. Additionally, its low toxicity profile makes it a potentially safe compound for use in scientific research. However, one limitation of 1-(2,4-dimethoxybenzoyl)piperidine is that it is a relatively new compound, and more research is needed to fully understand its potential applications.

Future Directions

There are several potential future directions for research on 1-(2,4-dimethoxybenzoyl)piperidine. One area of interest is the development of new antibiotics based on the antibacterial properties of 1-(2,4-dimethoxybenzoyl)piperidine. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,4-dimethoxybenzoyl)piperidine and its potential applications in the treatment of various diseases. Finally, the development of new fluorescent probes based on the structure of 1-(2,4-dimethoxybenzoyl)piperidine may lead to the discovery of new compounds with useful applications in scientific research.

Synthesis Methods

1-(2,4-dimethoxybenzoyl)piperidine can be synthesized through different methods, including the reaction of 2,4-dimethoxybenzoyl chloride with piperidine in the presence of a base. Another method involves the reaction of 2,4-dimethoxybenzaldehyde with piperidine in the presence of a reducing agent. Both methods have been used successfully to synthesize 1-(2,4-dimethoxybenzoyl)piperidine.

Scientific Research Applications

1-(2,4-dimethoxybenzoyl)piperidine has been studied extensively for its potential applications in scientific research. One of the most promising applications is its use as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. 1-(2,4-dimethoxybenzoyl)piperidine has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

(2,4-dimethoxyphenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-17-11-6-7-12(13(10-11)18-2)14(16)15-8-4-3-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQBYHWBORIRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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